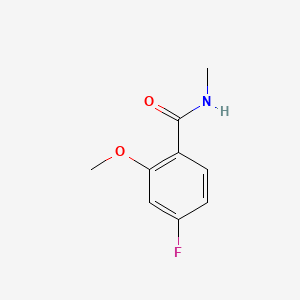

4-Fluoro-2-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-methoxy-N-methylbenzamide is a fluorinated aromatic compound . It has a molecular weight of 183.18 . It is used in the synthesis of pyridyl heterocycles and photochromic compounds . It can form exocyclic fluorinating agents by reacting with iodides .

Synthesis Analysis

As an organofluorine compound, 4-Fluoro-2-methoxy-N-methylbenzamide can be used in the synthesis of pyridyl heterocycles and photochromic compounds . It can form exocyclic fluorinating agents by reacting with iodides .Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methoxy-N-methylbenzamide is C9H10FNO2 . The monoisotopic mass is 183.069550 Da .Chemical Reactions Analysis

As an organofluorine compound, 4-Fluoro-2-methoxy-N-methylbenzamide can be used in the synthesis of pyridyl heterocycles and photochromic compounds . It can form exocyclic fluorinating agents by reacting with iodides .Physical And Chemical Properties Analysis

4-Fluoro-2-methoxy-N-methylbenzamide is a solid or liquid at room temperature . The boiling point is 31-34°C .Aplicaciones Científicas De Investigación

Synthesis of Pyridyl Heterocycles

4-Fluoro-2-methoxy-N-methylbenzamide can be used in the synthesis of pyridyl heterocycles . Pyridyl heterocycles are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. These compounds are widely used in pharmaceuticals and agrochemicals.

Formation of Photochromic Compounds

This compound can also be used in the formation of photochromic compounds . Photochromic compounds are materials that change their color when exposed to light. They have a wide range of applications, including in sunglasses, windows, and various optical devices.

Formation of Exocyclic Fluorinating Agents

4-Fluoro-2-methoxy-N-methylbenzamide can form exocyclic fluorinating agents by reacting with iodides . These agents are used to introduce fluorine atoms into organic molecules, a process that can significantly alter the properties of these molecules.

Formation of Metal Complexes

This compound can form complexes with copper or zinc as a ligand . Metal complexes have a wide range of applications, including in catalysis, materials science, and medicine.

Conversion of Metal Hydroxides into Metal Carbonyls

4-Fluoro-2-methoxy-N-methylbenzamide can convert metal hydroxides into metal carbonyls as a carbonylative agent . Metal carbonyls are used in a variety of applications, including the production of fine chemicals and pharmaceuticals.

Antipsychotic-like Effects

It has been identified that 4-fluoro-N- [4- [6- (isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide 27, a compound related to 4-Fluoro-2-methoxy-N-methylbenzamide, demonstrated relatively potent antipsychotic-like effects in several animal models . This suggests that 4-Fluoro-2-methoxy-N-methylbenzamide could potentially be used in the development of new antipsychotic drugs.

Safety and Hazards

The safety information for 4-Fluoro-2-methoxy-N-methylbenzamide includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It should be stored under inert gas . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .

Propiedades

IUPAC Name |

4-fluoro-2-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIJHIJPVNBDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxy-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)

![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)

![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)

![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289461.png)

![[S(R)]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289469.png)

![[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289473.png)

![Chloro[1,3-dihydro-1,3-bis(1-methylethyl)-2H-benzimidazol-2-ylidene]gold, 95%](/img/structure/B6289476.png)